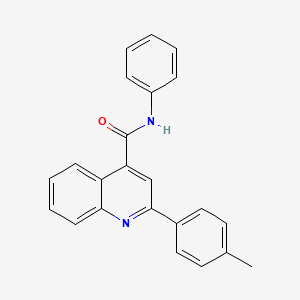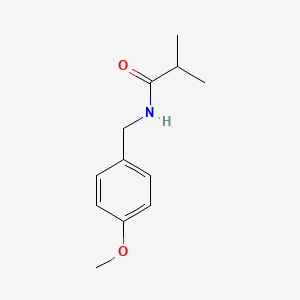![molecular formula C17H18N2O2S B5757059 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly referred to as DMABN, is a chemical compound that has been the subject of scientific research due to its potential for use in various applications.
Mécanisme D'action
DMABN acts as a thiol-specific fluorescent probe by reacting with thiols to form a highly fluorescent product. The mechanism of action involves the nucleophilic attack of the thiol group on the carbon disulfide moiety of DMABN, leading to the formation of a thioamide linkage and the release of carbon dioxide. This reaction results in a significant increase in fluorescence intensity, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
DMABN has been shown to have low toxicity and high selectivity towards thiols, making it a promising candidate for use in biological systems. Its fluorescent properties allow for the visualization and detection of thiols in real-time, providing insights into their role in various cellular processes. Additionally, DMABN has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMABN is its high selectivity towards thiols, allowing for the detection of these important biomolecules in biological systems. Its fluorescent properties also make it an ideal candidate for real-time imaging of thiols. However, one limitation of DMABN is its sensitivity to pH changes, which can affect its fluorescence intensity. Additionally, DMABN may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several potential future directions for DMABN research. One direction is the development of new derivatives of DMABN with improved selectivity and sensitivity towards thiols. Another direction is the investigation of DMABN's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMABN's antimicrobial properties could be further explored for the development of new antibiotics. Finally, the use of DMABN as a fluorescent probe for the detection of thiols in vivo could be investigated, potentially leading to new insights into their role in disease states.
Conclusion:
In conclusion, DMABN is a promising compound that has been the subject of scientific research due to its potential use in various applications. Its high selectivity towards thiols and fluorescent properties make it an ideal candidate for use in biological systems. DMABN's potential use in cancer therapy and antimicrobial properties make it an exciting area of research for the future.
Méthodes De Synthèse
DMABN can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with carbon disulfide, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain DMABN in its pure form.
Applications De Recherche Scientifique
DMABN has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a role in various cellular processes, and their detection is crucial for understanding their role in disease states. DMABN has also been investigated for its antimicrobial properties, as well as its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-8-14(9-12(11)2)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVAZEOUEJYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)

![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)

